molecular formula C22H22N4O2 B2748729 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1323713-99-0

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2748729
M. Wt: 374.444
InChI Key: KTVHRXMICXDPGX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide, for their anticancer and anti-5-lipoxygenase agents. These derivatives demonstrated potential anticancer activities against HCT-116 and MCF-7 cell lines, alongside 5-lipoxygenase inhibition, suggesting their application in cancer and inflammation-related research. The study provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups and molecular frameworks in modulating biological activity Rahmouni et al., 2016.

Synthetic Methodologies and Chemical Reactions

Yıldırım et al. (2005) reported on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with 2,3-diaminopyridine, providing a foundational understanding of chemical reactions and methodologies involving pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in synthetic chemistry, offering pathways for the generation of a wide array of heterocyclic compounds with potential pharmaceutical applications Yıldırım et al., 2005.

Glycine Transporter Inhibitors

Research by Yamamoto et al. (2016) identified structurally related compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been investigated for their potential in treating neurological disorders by modulating glycine levels in the central nervous system. The study's findings support the exploration of pyrazole derivatives in the development of new treatments for CNS disorders Yamamoto et al., 2016.

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) synthesized new pyrazolopyridines derivatives, demonstrating the antioxidant, antitumor, and antimicrobial activities of these compounds. This study underscores the multifaceted biological activities of pyrazole derivatives, suggesting their potential as lead compounds in the development of new therapeutic agents with diverse pharmacological profiles El‐Borai et al., 2013.

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor, providing valuable insights into the antagonist activity of these compounds. Through detailed molecular modeling and pharmacological studies, this research contributes to the understanding of receptor-ligand interactions, paving the way for the design of new cannabinoid receptor modulators Shim et al., 2002.

Safety And Hazards

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide access to these resources. You can also use online databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-10-11-17(13-19(15)26-12-6-9-21(26)27)23-22(28)20-14-18(24-25(20)2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVHRXMICXDPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

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